

"2-Bromo-6-(trifluoromethyl)nicotinaldehyde"

molecular weight

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Compound of Interest

Compound Name:	2-Bromo-6-(trifluoromethyl)nicotinaldehyde
Cat. No.:	B581405

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An In-depth Technical Guide on **2-Bromo-6-(trifluoromethyl)nicotinaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This document provides key technical data for the chemical compound **2-Bromo-6-(trifluoromethyl)nicotinaldehyde**, a reagent often utilized in synthetic organic chemistry and drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of **2-Bromo-6-(trifluoromethyl)nicotinaldehyde** are summarized below. These properties are critical for its application in experimental settings, influencing factors such as solubility, reactivity, and analytical characterization.

Property	Value
Molecular Formula	C ₇ H ₃ BrF ₃ NO ^{[1][2][3]}
Molecular Weight	254.00 g/mol ^{[1][4]}
CAS Number	1192263-89-0 ^{[2][3]}
Appearance	Clear orange/brown liquid ^[4]
Purity	≥85% (typical) ^[4]

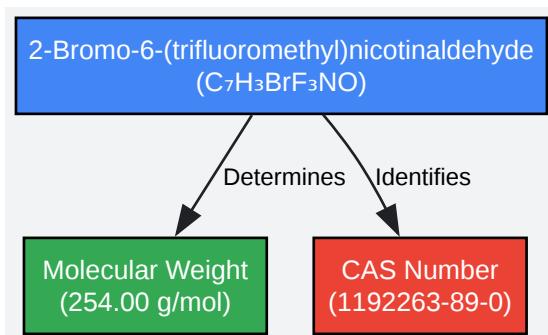
Experimental Protocols

Detailed experimental protocols involving **2-Bromo-6-(trifluoromethyl)nicotinaldehyde** are highly dependent on the specific reaction or application. Researchers should refer to relevant literature for specific methodologies. General considerations include:

- Handling: Due to its chemical nature, standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be strictly followed. Work should be conducted in a well-ventilated fume hood.
- Solubility: Solubility testing in a range of organic solvents is recommended to determine the optimal solvent system for a given reaction.
- Reaction Conditions: As a halogenated pyridine derivative, this compound is susceptible to nucleophilic substitution and can participate in various coupling reactions. Reaction conditions (temperature, catalyst, base, and solvent) should be optimized for the desired transformation.

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the compound's chemical structure and its fundamental calculated properties.



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Caption: Relationship between the chemical entity and its key identifiers.

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